REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1.S(Cl)(Cl)=O.[NH2:19][C:20]([CH3:24])([CH3:23])[CH2:21][OH:22]>C(Cl)Cl.CCOCC>[OH:22][CH2:21][C:20]([NH:19][C:8](=[O:10])[C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:1])([F:14])[F:13])=[CH:12][CH:11]=1)([CH3:24])[CH3:23]
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Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C(=O)O)C=C1)(F)F
|
Name
|
|
Quantity
|
5.15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
7.34 g
|
Type
|
reactant
|
Smiles
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NC(CO)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 100 ml round bottom flask was loaded
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
WASH
|
Details
|
washed sequentially with 100 ml 1N HCl, 100 ml 5% KOH and 50 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(C)NC(C1=CC=C(C=C1)OC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |